molecular formula C18H15N3O3 B12049144 4-hydroxy-N-(6-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

4-hydroxy-N-(6-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Cat. No.: B12049144
M. Wt: 321.3 g/mol
InChI Key: PLZUEDWFLYAJGC-UHFFFAOYSA-N
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Description

6-HYDROXY-N-(6-METHYL-2-PYRIDINYL)-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE is a complex organic compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-HYDROXY-N-(6-METHYL-2-PYRIDINYL)-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a pyridine derivative with an appropriate quinoline precursor, followed by cyclization and functional group modifications . The reaction conditions often require the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. specific industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-HYDROXY-N-(6-METHYL-2-PYRIDINYL)-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield quinoline ketones, while reduction of the carbonyl group may produce quinoline alcohols .

Mechanism of Action

The mechanism of action of 6-HYDROXY-N-(6-METHYL-2-PYRIDINYL)-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-HYDROXY-N-(6-METHYL-2-PYRIDINYL)-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE is unique due to its specific structural features, such as the combination of pyridine and quinoline rings with a hydroxyl and carboxamide functional group. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

9-hydroxy-N-(6-methylpyridin-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

InChI

InChI=1S/C18H15N3O3/c1-10-4-2-7-13(19-10)20-17(23)14-16(22)12-6-3-5-11-8-9-21(15(11)12)18(14)24/h2-7,22H,8-9H2,1H3,(H,19,20,23)

InChI Key

PLZUEDWFLYAJGC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CC4)O

Origin of Product

United States

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